![molecular formula C15H18F3N3O2S B2840680 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 2415633-48-4](/img/structure/B2840680.png)
2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as TCMDC-143082 and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of TCMDC-143082 is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of gene expression. This mechanism of action is being studied for its potential use in treating cancer and other diseases.
Biochemical and Physiological Effects:
TCMDC-143082 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells. Moreover, it has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCMDC-143082 has several advantages for lab experiments. It is a potent inhibitor of HDACs and has been found to have significant antitumor activity. It also has anti-inflammatory and neuroprotective properties. However, there are some limitations to using TCMDC-143082 in lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Moreover, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Direcciones Futuras
There are several future directions for research on TCMDC-143082. Firstly, more studies are needed to establish the safety profile of this compound. Secondly, its mechanism of action needs to be fully understood to predict its effects on different cell types accurately. Thirdly, more studies are needed to explore its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Fourthly, more studies are needed to explore its potential use in treating inflammatory diseases. Finally, more studies are needed to explore its potential use in combination with other drugs for the treatment of cancer.
Conclusion:
In conclusion, TCMDC-143082 is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to have significant antitumor activity and is being studied as a potential anticancer drug. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been found to have potent anti-inflammatory activity and is being studied for its potential use in treating inflammatory diseases. However, more studies are needed to establish its safety profile and fully understand its mechanism of action.
Métodos De Síntesis
TCMDC-143082 can be synthesized using various methods. One of the most common methods is the reaction between thiomorpholine-4-carboxylic acid and 6-(trifluoromethyl)pyridin-2-amine. This reaction is carried out in the presence of a coupling reagent and a base. The product obtained is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
TCMDC-143082 has been extensively studied for its potential use in various scientific research fields. It has been found to have significant antitumor activity and is being studied as a potential anticancer drug. TCMDC-143082 has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been found to have potent anti-inflammatory activity and is being studied for its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
thiomorpholin-4-yl-[4-[6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2S/c16-15(17,18)12-2-1-3-13(19-12)21-4-7-23-11(10-21)14(22)20-5-8-24-9-6-20/h1-3,11H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZSYDLWXBWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC(=N2)C(F)(F)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


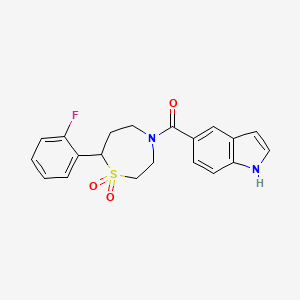
![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)
![2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylpropanamide](/img/structure/B2840604.png)
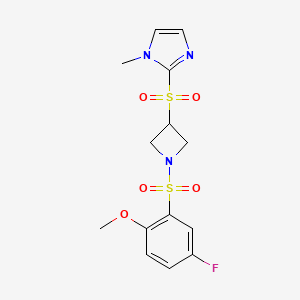


![(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2840609.png)
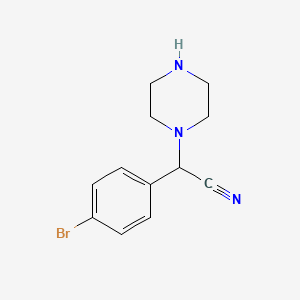
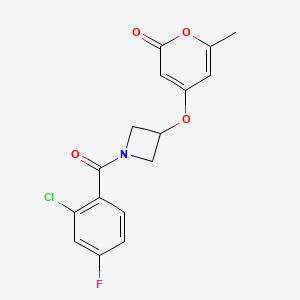
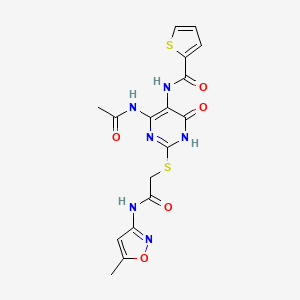
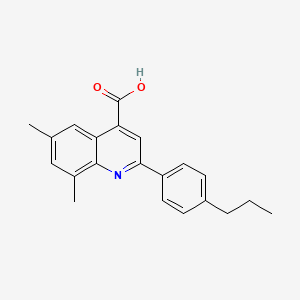
![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)
![4-(diethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2840617.png)